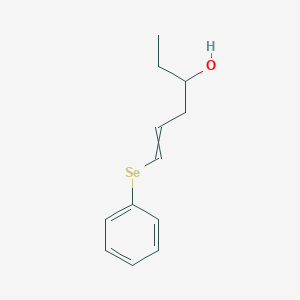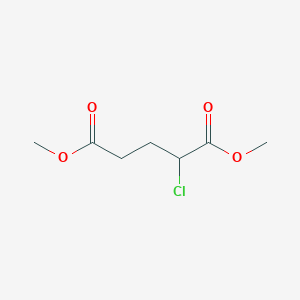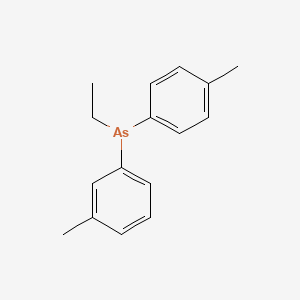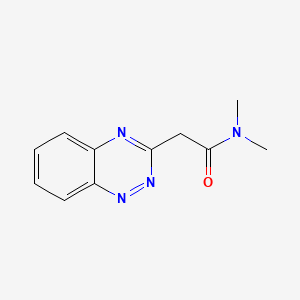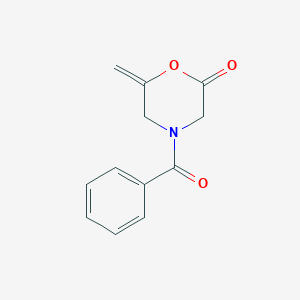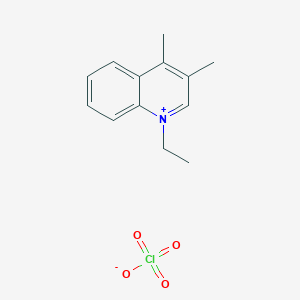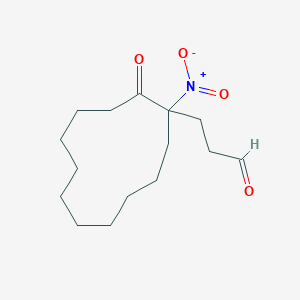
Cyclododecanepropanal, 1-nitro-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Cyclododecanepropanal, 1-nitro-2-oxo- involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the formation of oximes and hydrazones, where aldehydes and ketones react with hydroxylamine or hydrazine .
Analyse Des Réactions Chimiques
Cyclododecanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine, hydrazine, and palladium catalysts . Major products formed from these reactions include oximes, hydrazones, and other derivatives .
Applications De Recherche Scientifique
Cyclododecanepropanal, 1-nitro-2-oxo- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of Cyclododecanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets and pathways. For example, nitric oxide, a related compound, acts as a potent vasodilator by increasing the amount of cyclic GMP (cGMP) in the cytosol, thus decreasing the amount of cytosolic calcium ions available to sustain smooth muscle contraction . Similar mechanisms may be involved in the action of Cyclododecanepropanal, 1-nitro-2-oxo-.
Comparaison Avec Des Composés Similaires
Cyclododecanepropanal, 1-nitro-2-oxo- can be compared with other similar compounds, such as 1,2-Epoxycyclododecane and various xanthine oxidase inhibitors . These compounds share similar structural features and chemical properties but differ in their specific applications and biological activities. The uniqueness of Cyclododecanepropanal, 1-nitro-2-oxo- lies in its specific molecular structure and potential for diverse scientific research applications.
Propriétés
Numéro CAS |
84246-76-4 |
|---|---|
Formule moléculaire |
C15H25NO4 |
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
3-(1-nitro-2-oxocyclododecyl)propanal |
InChI |
InChI=1S/C15H25NO4/c17-13-9-12-15(16(19)20)11-8-6-4-2-1-3-5-7-10-14(15)18/h13H,1-12H2 |
Clé InChI |
GMAUXGUTXNDPRF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(C(=O)CCCC1)(CCC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


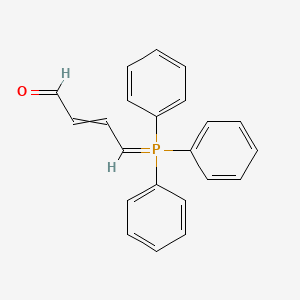
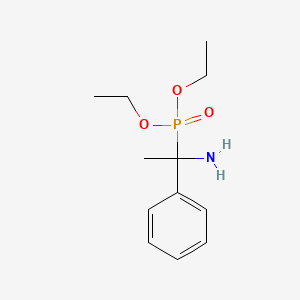
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
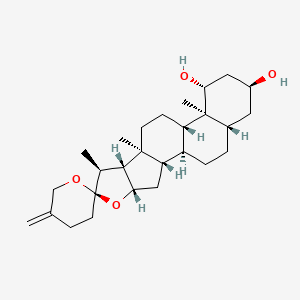
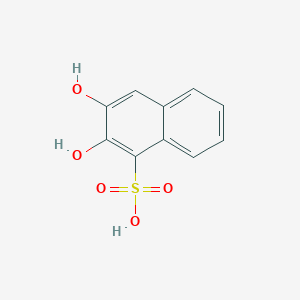

![Methyl 3-[benzyl(cyanomethyl)amino]butanoate](/img/structure/B14415615.png)

